molecular formula C12H12ClFO2 B11868339 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid

1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B11868339
M. Wt: 242.67 g/mol
InChI Key: VBXADHUCUBETOL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentanecarboxylic acid, featuring a substituted phenyl ring with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-chloro-2-fluorobenzene under specific conditions. The process may include steps such as halogenation, Friedel-Crafts acylation, and subsequent purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
  • Cyclopentanecarboxylic acid

Comparison: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

VBXADHUCUBETOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

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